2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride

Description

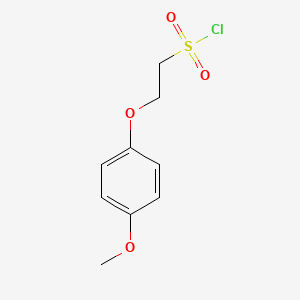

2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride (CAS 90220-74-9) is an organic sulfonyl chloride derivative with the molecular formula C₉H₁₁ClO₄S and a molecular weight of 250.70 g/mol . Its structure features a 4-methoxyphenoxy group attached to an ethane-sulfonyl chloride backbone. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules.

Properties

IUPAC Name |

2-(4-methoxyphenoxy)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESVPAQVZZIIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(4-Methoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{2-(4-Methoxyphenoxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.

Hydrolysis: The reaction is carried out in aqueous conditions, often with the addition of a base such as sodium hydroxide to facilitate the reaction.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Sulfonamides: Formed from nucleophilic substitution reactions with amines.

Sulfonic Acids: Formed from hydrolysis reactions.

Sulfonyl Hydrides: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(4-methoxyphenoxy)ethane-1-sulfonyl chloride is in the field of medicinal chemistry. Its ability to act as a sulfonamide precursor allows for the development of various pharmaceutical compounds.

- Antimicrobial Agents : Research indicates that derivatives of sulfonyl chlorides exhibit significant antimicrobial activity. For example, compounds derived from this sulfonyl chloride have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives can significantly reduce cell viability in various cancer cell lines, indicating potential as anticancer agents .

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized in:

- Formation of Sulfonamides : The compound's sulfonyl chloride group can react with amines to form sulfonamides, which are crucial in drug design due to their biological activity .

- Coupling Reactions : It can be employed in coupling reactions to synthesize more complex organic molecules, enhancing its utility in synthetic organic chemistry .

Materials Science

In materials science, this compound is explored for its potential applications in:

- Polymer Chemistry : The reactivity of the sulfonyl chloride group allows it to participate in polymerization reactions, leading to the development of new polymer materials with desirable properties .

- Coatings and Adhesives : Due to its chemical stability and reactivity, it may be used in formulating coatings and adhesives that require strong bonding properties .

Case Study 1: Antimicrobial Activity Evaluation

- Objective : To assess the antimicrobial properties of derivatives synthesized from this compound.

- Methodology : Disk diffusion method was utilized to evaluate inhibition zones against pathogenic bacteria.

- Results : Significant inhibition was observed with a minimum inhibitory concentration (MIC) of approximately 50 µg/mL against E. coli and S. aureus.

Case Study 2: Anticancer Efficacy

- Objective : To investigate the potential anticancer effects of a derivative synthesized from this compound.

- Methodology : MTT assay was performed on breast cancer cell lines.

- Results : The derivative exhibited an IC50 value of approximately 15 µM, indicating effective cytotoxicity against cancer cells.

Summary Table of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |

| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |

| Organic Synthesis | Various Synthetic Methods | Formation of diverse sulfonamide derivatives |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (typically chloride ion) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride with analogous sulfonyl chlorides, focusing on substituent effects, molecular properties, and reactivity.

Substituent Variations and Electronic Effects

The 4-methoxyphenoxy group in the target compound is electron-donating due to the methoxy (-OCH₃) substituent. This contrasts with derivatives bearing electron-withdrawing groups (e.g., nitro, fluorine), which alter electronic density and reactivity.

Table 1: Substituent Comparison

Structural and Steric Considerations

- Chain Length: Compounds like 3-(4-Methoxyphenoxy)propane-1-sulfonyl chloride (CAS 118943-25-2) feature a propane backbone, increasing steric bulk compared to the ethane-based target compound . This may influence reaction kinetics in nucleophilic substitutions.

Biological Activity

2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride, with the chemical formula CHClOS and CAS number 90220-74-9, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

The compound features a sulfonyl chloride functional group, which is known for its high reactivity. This reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives. These derivatives may exhibit various biological activities including anti-inflammatory and analgesic properties.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary research indicates that sulfonyl chlorides can possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against drug-resistant bacterial strains .

- Anti-inflammatory Effects : The compound may inhibit certain enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions characterized by excessive inflammation .

- Cytotoxicity : Studies have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of sulfonamide derivatives synthesized from sulfonyl chlorides. The results indicated that some derivatives exhibited significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be explored for similar applications .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines. The results showed varying degrees of cytotoxicity, with some compounds demonstrating IC50 values lower than 10 µM, indicating strong potential for further development .

Data Table: Biological Activities

Q & A

Basic: What are the common synthetic routes for 2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride?

Methodological Answer:

The synthesis typically involves sulfonation of a precursor followed by chlorination. A scalable approach adapts the thiourea/NCBSI/HCl system (N-chloro-N-(phenylsulfonyl)benzene sulfonamide), which converts alkyl halides to sulfonyl chlorides in a telescoped reaction. For example:

Sulfonation : React 2-(4-methoxyphenoxy)ethane thiol with NCBSI to form the sulfonamide intermediate.

Chlorination : Treat with HCl to yield the sulfonyl chloride. This method achieves high yields (~87%) under mild conditions .

Alternative routes may use sulfurization of amines or alcohols, followed by HCl treatment, as seen in analogous sulfonyl chloride syntheses .

Basic: How is the compound characterized after synthesis?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : Analyze and NMR to confirm the sulfonyl chloride group (e.g., δ ~3.6 ppm for -SOCl adjacent protons) and methoxyphenoxy aromatic signals.

- Elemental Analysis : Verify purity by comparing calculated vs. observed C, H, S, and N percentages.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement if single crystals are obtained .

Advanced: How to optimize reaction conditions to minimize hydrolysis during synthesis?

Methodological Answer:

Hydrolysis of the sulfonyl chloride group is a major challenge. Mitigation strategies include:

- Moisture Control : Use anhydrous solvents (e.g., dichloromethane) and inert atmosphere (N/Ar).

- Low Temperatures : Conduct reactions at 0–5°C to slow hydrolysis kinetics.

- Rapid Workup : Quench reactions immediately and isolate the product via vacuum distillation or flash chromatography .

Advanced: How to analyze and resolve discrepancies in spectroscopic data?

Methodological Answer:

Discrepancies between expected and observed NMR signals may arise from impurities or unexpected tautomerism. Steps to resolve:

Repetition : Re-run NMR under standardized conditions (e.g., 500 MHz, CDCl).

2D NMR : Use HSQC or HMBC to assign ambiguous peaks.

Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Basic: What are the key considerations for handling and storing this compound?

Methodological Answer:

- Storage : Keep in sealed, amber vials under inert gas at –20°C to prevent moisture ingress.

- Handling : Use gloves and fume hoods to avoid exposure to vapors, which are irritants.

- Stability Monitoring : Regularly check for decomposition (e.g., yellowing or precipitate formation) via TLC or NMR .

Advanced: How to design experiments to study the reactivity of the sulfonyl chloride group?

Methodological Answer:

To probe reactivity:

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in dichloromethane at RT to form sulfonamides. Monitor conversion by NMR.

- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. nonpolar solvents (toluene).

- Kinetic Studies : Use stopped-flow UV-Vis to track reaction progress under varying temperatures .

Basic: What purification techniques are effective for this sulfonyl chloride?

Methodological Answer:

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to remove unreacted precursors.

- Recrystallization : Dissolve in cold ether and induce crystallization at –20°C.

- Distillation : For large-scale purification, perform vacuum distillation (bp ~120–140°C at 0.1 mmHg) .

Advanced: How to address low yields in the synthesis of this compound?

Methodological Answer:

Low yields may stem from competing side reactions or hydrolysis. Troubleshooting steps:

- Catalyst Screening : Test alternative catalysts (e.g., AlCl) for improved sulfonation efficiency.

- Stoichiometry Adjustment : Optimize the NCBSI:HCl ratio (e.g., 1:1.2) to favor chlorination.

- In Situ Monitoring : Use FTIR to track intermediate formation and adjust reaction time dynamically .

Advanced: What computational methods can predict the reactivity or stability of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian to model transition states for sulfonamide formation or hydrolysis pathways.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability.

- QSAR Modeling : Correlate electronic parameters (Hammett σ) with reaction rates for derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.